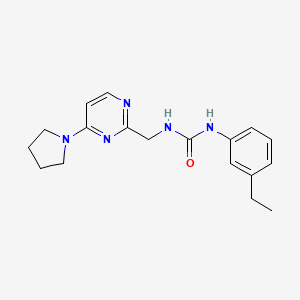
1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various diaryl urea derivatives with biological activities such as antiangiogenesis, anticancer, and kinase inhibition properties .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. For example, paper describes the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate to yield a urea derivative. Similarly, the synthesis of the related compounds in the provided papers involves the introduction of various substituents to the urea core to modulate the biological activity . The synthesis routes are designed to be simple and efficient, often guided by structure-activity relationship (SAR) analysis .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The position and nature of substituents on the aryl rings are critical for the biological activity of these compounds. For instance, in paper , the presence of a thioether linker and the arylurea moiety in the meta position was found to be essential for VEGFR-2 tyrosine kinase inhibition. The molecular docking studies further support the importance of these structural features .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on the functional groups present in the molecule. For example, the reaction of pyrimidine derivatives with phenyl isocyanate or phenyl isothiocyanate can lead to different products, as shown in paper . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the aryl rings. These properties are crucial for the pharmacokinetic profile of the compounds. The papers provided do not detail the physical properties of the specific compound , but they do report on the biological activities, which are indicative of the compounds' chemical properties and their interactions with biological targets .
Scientific Research Applications
Metabolic Pathways and Biotransformation
Research into the metabolic pathways of related compounds, such as heterocyclic amines formed during the cooking of meats, has provided insights into how similar compounds might be metabolized by the human body and the role of intestinal bacteria in this process. Studies have identified specific metabolites and their excretion patterns in both urine and feces, highlighting the significant role of microbial metabolism alongside human enzymes in the biotransformation of such compounds (Vanhaecke et al., 2008; Ushiyama et al., 1991). These findings are crucial for understanding the metabolic fate and potential health implications of structurally related compounds.
Exposure and Biomonitoring
The assessment of exposure to chemical compounds, including the analysis of their presence in biological samples, is critical for evaluating potential health risks. Studies on the urinary concentrations of bisphenol A and nonylphenol have underscored the importance of biomonitoring in identifying widespread exposure to various chemicals within human populations (Calafat et al., 2004). Such research emphasizes the need for developing specific biomarkers for related compounds, including "1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea," to facilitate exposure assessment and risk evaluation.
Pharmacokinetics and Clinical Trials
The pharmacokinetics and clinical trial data of compounds with similar structural features or pharmacological targets can offer insights into how "1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" might be absorbed, distributed, metabolized, and excreted in humans. For instance, the phase I clinical trial of a novel pyridyl imidazoline ethyl carboxy phenyl urea highlighted the metabolism, dose-limiting toxicity, and recommended doses for further studies (Creaven et al., 2004). Such information is invaluable for guiding the research and development of new therapeutic agents.
properties
IUPAC Name |
1-(3-ethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-14-6-5-7-15(12-14)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMMNCRBDFXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

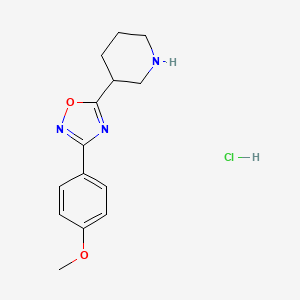
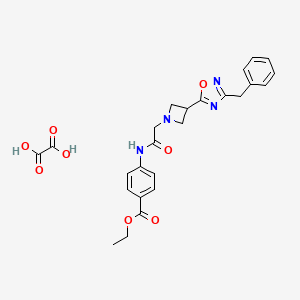
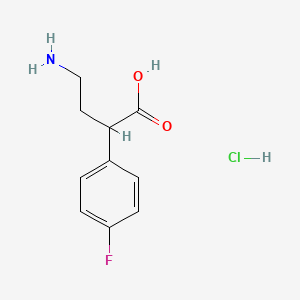
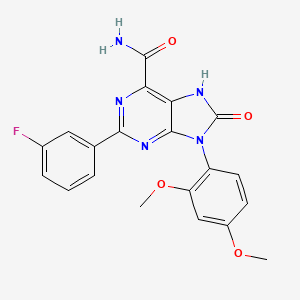
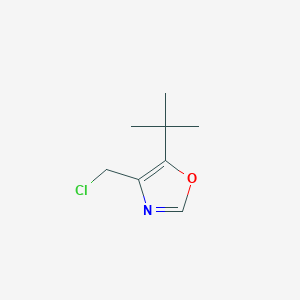
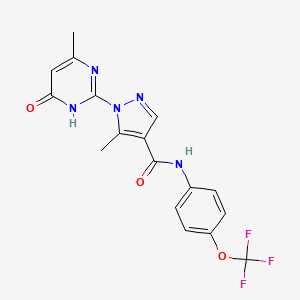
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
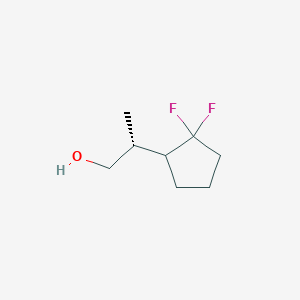

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
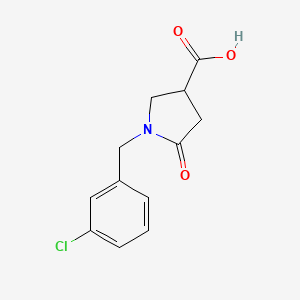
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)